Enhanced Lipophilicity vs. Non-chlorinated Analog
The target compound exhibits measurably higher lipophilicity than its non-halogenated core analog, 4-(thiophen-2-yl)benzoic acid. This differentiation is driven by the 5-chloro substituent and is critical for applications where increased membrane permeability or altered logD is a design requirement [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.8 [1] |
| Comparator Or Baseline | 3.1 (4-(thiophen-2-yl)benzoic acid) |
| Quantified Difference | +0.7 log unit |
| Conditions | Computed property (PubChem; calculated independently by software for each compound) |
Why This Matters
A logP difference greater than 0.5 units can translate to a significant difference in membrane permeability and oral bioavailability, making the target compound a distinct procurement choice for medicinal chemistry structure-activity relationship (SAR) studies.
- [1] PubChem Compound Summary for CID 51063751, 4-(5-Chlorothiophen-2-YL)benzoic acid. Computed XLogP3-AA. National Center for Biotechnology Information (2025). View Source
